molecular formula C13H20O4 B042340 Diethyl diallylmalonate CAS No. 3195-24-2

Diethyl diallylmalonate

Cat. No. B042340
CAS RN: 3195-24-2
M. Wt: 240.29 g/mol
InChI Key: LYUUVYQGUMRKOV-UHFFFAOYSA-N
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Patent
US06911424B2

Procedure details

Referring to Scheme 11, starting from diethyl diallylmalonate (701), the 4-carbethoxy-1,6-heptadiene (702) was synthesized in 78% yield (W. A. Nugent, J. Am. Chem. Soc., 1995, 117, 8992-8998). Compound 703 was synthesized from compound 702 in 71% yield (L. E. Martinez, J. Org. Chem., 1996, 61, 7963-7966), and compound 705 was synthesized from compound 704 in 43% yield (D. M. Hodgson, J. Chem. Soc. Perkin Trans. I, 1994, 3373-3378). The key intermediate cis-(±)-3-acetoxy-5-(acetoxymethyl)cyclopentene (708) can be alternatively synthesized from cyclopentadiene and formaldehyde in acetic acid using a Prins reaction (E. A. Saville-Stones, J. Chem. Soc. Perkin Trans. I, 1991, 2603-2604) albeit it suffers low yield and inseparable problems; or from a bicyclic lactone which was synthesized by multiple steps through 4 steps (F. Burlina, Bioorg. Med. Chem. Lett., 1997, 7, 247-250). The latter methodology gave a chiral 708 [(−)-enantiomer)], although it needed to synthesized a chiral bicyclic lactone. N4-Acetyl-5-fluorocytosine was synthesized from 5-fluorocytosine and p-nitrophenyl acetate (A. S. Steinfeld, J. Chem. Research (M), 1979, 1437-1450). Experimental Part
[Compound]
Name
bicyclic lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
bicyclic lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( M )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound 705
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
compound 704
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
cis-(±)-3-acetoxy-5-(acetoxymethyl)cyclopentene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]([CH2:15][CH:16]=[CH2:17])(C(OCC)=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:2]=[CH2:3].C(C(CC=C)CC=C)(OCC)=O.C(O[C@H]1C[C@@H](CO[C:41](=[O:43])[CH3:42])C=C1)(=O)C.C1CC=CC=1.C=O.[F:51][C:52]1[C:53]([NH2:59])=[N:54][C:55](=[O:58])[NH:56][CH:57]=1.C(OC1C=CC([N+]([O-])=O)=CC=1)(=O)C>C(O)(=O)C>[C:5]([CH:4]([CH2:1][CH:2]=[CH2:3])[CH2:15][CH:16]=[CH2:17])([O:7][CH2:8][CH3:9])=[O:6].[C:41]([NH:59][C:53]1[C:52]([F:51])=[CH:57][NH:56][C:55](=[O:58])[N:54]=1)(=[O:43])[CH3:42]

Inputs

Step One
Name
bicyclic lactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
bicyclic lactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( M )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C(CC=C)CC=C
Name
compound 705
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=NC(NC1)=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C(C(=O)OCC)(C(=O)OCC)CC=C
Step Seven
Name
compound 704
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
cis-(±)-3-acetoxy-5-(acetoxymethyl)cyclopentene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O[C@@H]1C=C[C@@H](C1)COC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a Prins reaction (E
CUSTOM
Type
CUSTOM
Details
I, 1991, 2603-2604) albeit it suffers low yield
CUSTOM
Type
CUSTOM
Details
The latter methodology gave a chiral 708 [(−)-enantiomer)], although it

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)C(CC=C)CC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)NC1=NC(NC=C1F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.